3-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxypropanoic acid
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Overview
Description
3-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxypropanoic acid is a compound that features a benzofuran ring fused with a propanoic acid moiety. Benzofuran derivatives are known for their diverse biological activities and are often used as building blocks in drug synthesis and chemical raw materials .
Preparation Methods
The synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxypropanoic acid typically involves a multi-step reactionThe reaction conditions often involve the use of catalysts and specific solvents to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
3-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of various chemical products
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as inflammation or oxidative stress .
Comparison with Similar Compounds
Similar compounds to 3-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxypropanoic acid include:
2,3-Dihydrobenzofuran-5-boronic acid: Used in Suzuki-Miyaura cross-coupling reactions.
Ethyl 3-(2,3-Dihydrobenzofuran-5-yl)-2-propenoate: Known for its use in the synthesis of therapeutic agents for sleep disorders. Compared to these compounds, this compound is unique due to its specific structural features and the range of reactions it can undergo
Properties
Molecular Formula |
C11H12O4 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C11H12O4/c12-9(11(13)14)6-7-1-2-10-8(5-7)3-4-15-10/h1-2,5,9,12H,3-4,6H2,(H,13,14) |
InChI Key |
GBHLHGZYGUHTOY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CC(C(=O)O)O |
Origin of Product |
United States |
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